molecular formula C17H20N2OS2 B2885864 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1421489-31-7

1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2885864
CAS No.: 1421489-31-7
M. Wt: 332.48
InChI Key: FMFYEJWAXJHODE-UHFFFAOYSA-N
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Description

1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a piperidine ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common method includes:

  • Formation of the Piperidine Intermediate:

      Starting Materials: Piperidine, pyridine-2-thiol.

      Reaction: The piperidine is reacted with pyridine-2-thiol in the presence of a base such as sodium hydride to form the piperidine intermediate.

  • Attachment of the Thiophene Ring:

      Starting Materials: Thiophene-2-carboxylic acid.

      Reaction: The piperidine intermediate is then reacted with thiophene-2-carboxylic acid under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyridine rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, making it a candidate for drug development.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

    Material Science: Used in the development of new materials with specific electronic properties.

    Chemical Manufacturing: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 1-(4-(Pyridin-2-ylmethyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
  • 1-(4-((Pyridin-3-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Comparison:

  • Structural Differences: The position of the sulfur atom and the substitution pattern on the pyridine ring can significantly affect the compound’s reactivity and biological activity.
  • Unique Features: 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct binding properties and reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c20-17(12-15-4-3-11-21-15)19-9-6-14(7-10-19)13-22-16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFYEJWAXJHODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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